Ethyl butylacetylaminopropionate

Vue d'ensemble

Description

Ethyl butylacetylaminopropionate, also known as IR3535, is an insect repellent . It is effective against mosquitoes, ticks, flies, fleas, and lice for both humans and animals .

Molecular Structure Analysis

The molecular formula of Ethyl butylacetylaminopropionate is C11H21NO3 . Its molecular weight is 215.29 .Physical And Chemical Properties Analysis

Ethyl butylacetylaminopropionate has a molecular weight of 215.29 g/mol . The pH range of a 5% aqueous solution is between 4.0 to 6.0 .Applications De Recherche Scientifique

Public Health Pesticides

Ethyl butylacetylaminopropionate is recognized by the World Health Organization (WHO) as a public health pesticide . It is used in various products to meet basic quality requirements for the manufacture, distribution, and use of pesticides .

Insect Repellent

This compound is widely used as an insect repellent. It is often referred to by its trade name, IR3535® . It has been evaluated and found to pose no undue risks to users when used as an insect repellent .

Malaria Prevention

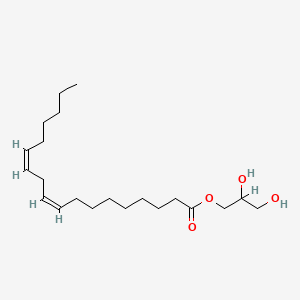

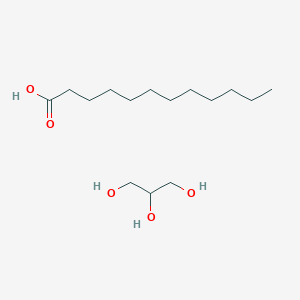

In the fight against malaria, ethyl butylacetylaminopropionate has been used in controlled-release formulations to prevent mosquito bites . A study found that a blend of this compound with nonanoic acid was effective against An. arabiensis bites for up to four hours .

Control of Mosquito-Borne Diseases

The compound is used in various formulations to control mosquito-borne diseases. It is encapsulated and released from several matrices, including polymer microcapsules, polymer microporous formulations, polymer micelles, nanoemulsions, solid-lipid nanoparticles, liposomes, and cyclodextrins .

Modification of Poly(l-lactic acid)

Ethyl butylacetylaminopropionate has been used as a functional additive for poly(l-lactic acid) (PLLA) to modify its structure and mechanical properties . This modification also imparts insect repellency to the material .

Long-Lasting Repellency

Research activities are ongoing to improve the long-lasting repellency of this compound. For example, a blend of ethyl butylacetylaminopropionate and nonanoic acid has been evaluated for its performance against mosquito bites, showing effectiveness for up to four hours .

Mécanisme D'action

Ethyl butylacetylaminopropionate, also known as ethyl 3-(N-butylacetamido)propanoate or by its trade name IR3535 , is a widely used insect repellent. This article provides a comprehensive overview of its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary targets of ethyl butylacetylaminopropionate are various species of insects, including mosquitoes, midges, ticks, and head lice . The compound acts as a repellent, deterring these insects from approaching or biting humans .

Mode of Action

The exact mechanism of action of ethyl butylacetylaminopropionate is still under investigation . It is believed to be related to the intolerance of mosquitoes and other invertebrate animals to its odor . When applied topically to human skin, it sends out a signal that deters these insects, effectively telling them to stay away .

Biochemical Pathways

This interaction triggers a feeding or biting deterrent response, effectively repelling the insects .

Pharmacokinetics

It is known that the compound is applied topically and is intended to remain on the surface of the skin to provide a protective barrier against insects .

Result of Action

The primary result of the action of ethyl butylacetylaminopropionate is the prevention of insect bites . By repelling insects such as mosquitoes and ticks, it helps to prevent the transmission of diseases such as dengue, malaria, zika, and West Nile virus .

Action Environment

The efficacy and stability of ethyl butylacetylaminopropionate can be influenced by environmental factors. For instance, in hot and humid climates, it may be necessary to reapply the repellent every 3-4 hours to maintain its effectiveness . Additionally, the compound is biodegradable, which means it can break down in the environment over time .

Safety and Hazards

Orientations Futures

There is a growing demand for natural alternatives to synthetic mosquito repellents due to concerns about their safety for consumers . Ethyl butylacetylaminopropionate, being a relatively new repellent with exceptional skin tolerance and overall safety, could be a promising candidate in this regard .

Propriétés

IUPAC Name |

ethyl 3-[acetyl(butyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-4-6-8-12(10(3)13)9-7-11(14)15-5-2/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRKEAFHFMSHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCC(=O)OCC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9035753 | |

| Record name | Ethyl 3-(N-butylacetamido)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

BP: 108-110 °C at 0.2 mm Hg; 126-127 °C at 0.5 mm Hg | |

| Record name | Ethyl butylacetylaminopropionate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 7.0X10+4 mg/L at 20 °C, Soluble in n-heptane, dichloromethane, ethyl acetate, p-xylene, acetone, methanol | |

| Record name | Ethyl butylacetylaminopropionate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.15 Pa /1.1X10-3 mm Hg/ at 20 °C | |

| Record name | Ethyl butylacetylaminopropionate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Ethyl butylacetylaminopropionate | |

Color/Form |

Colorless to slightly yellowish liquid, Liquid at room temperature | |

CAS RN |

52304-36-6 | |

| Record name | Quwenzhi | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52304-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Insect repellent M 3535 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052304366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-(N-butylacetamido)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL BUTYLACETYLAMINOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65GQA237EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl butylacetylaminopropionate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Less than -20 °C | |

| Record name | Ethyl butylacetylaminopropionate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

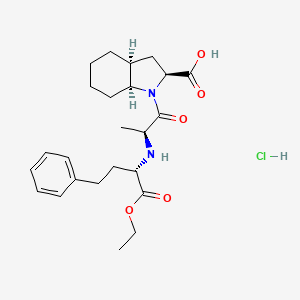

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

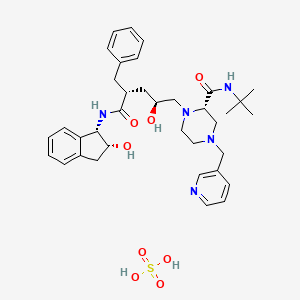

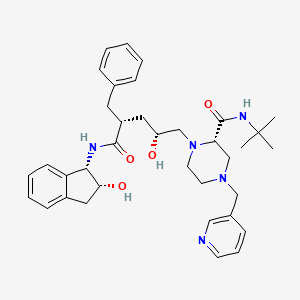

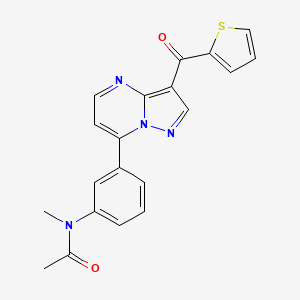

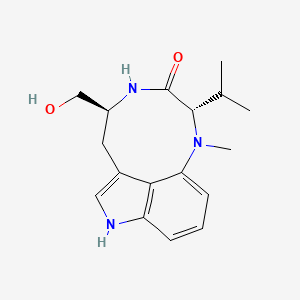

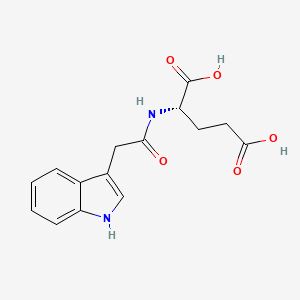

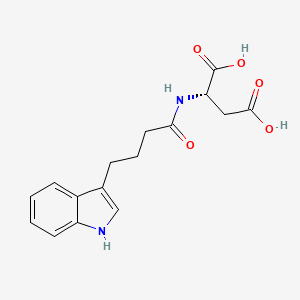

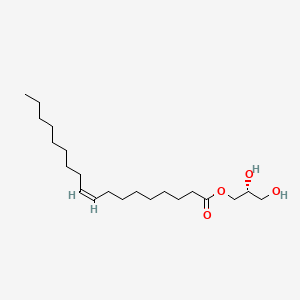

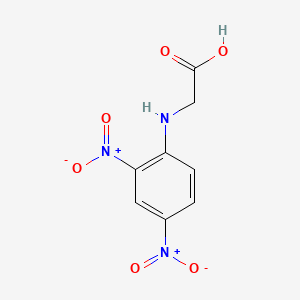

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.